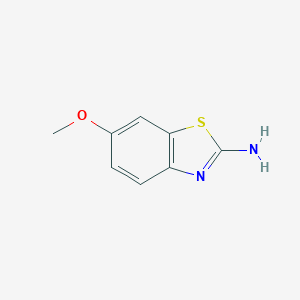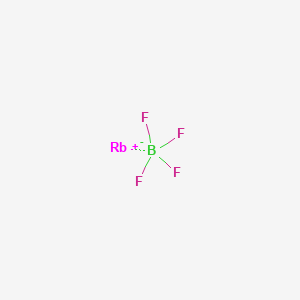
四氟硼酸铷
描述
Rubidium tetrafluoroborate is an inorganic compound with the chemical formula BF₄Rb. It is a salt composed of rubidium cations (Rb⁺) and tetrafluoroborate anions (BF₄⁻). This compound is known for its stability and unique properties, making it useful in various scientific and industrial applications .
科学研究应用
Rubidium tetrafluoroborate has a wide range of applications in scientific research:
作用机制
Target of Action
Rubidium Tetrafluoroborate is a compound where the primary target is the tetrafluoroborate anion, BF− 4 . This anion is isoelectronic with several other species and is used in similar ways in the laboratory . It is often used as a weakly coordinating anion in the laboratory .
Mode of Action
The tetrafluoroborate anion is less nucleophilic and basic, and therefore more weakly coordinating, than nitrates, halides, or even triflates . When using salts of BF− 4, it is usually assumed that the cation is the reactive agent and this tetrahedral anion is inert . The inertness of BF− 4 is due to two factors: it is symmetrical so that the negative charge is distributed equally over four atoms, and it is composed of highly electronegative fluorine atoms, which diminish the basicity of the anion .
Biochemical Pathways
The tetrafluoroborate anion is known to serve as a fluorine source to deliver an equivalent of fluoride . The Balz–Schiemann reaction for the synthesis of aryl fluorides is a well-known example of such a reaction .
Pharmacokinetics
It is known that the tetrafluoroborate anion is often more soluble in organic solvents (lipophilic) than the related nitrate or halide salts . This could potentially impact the compound’s ADME properties and their impact on bioavailability.
Result of Action
The result of Rubidium Tetrafluoroborate’s action is largely dependent on the specific application of the compound. For instance, in the case of the Balz–Schiemann reaction, the result is the synthesis of aryl fluorides .
Action Environment
The action of Rubidium Tetrafluoroborate can be influenced by environmental factors. Moreover, in other cases of ostensibly “cationic” complexes, the fluorine atom in fact acts as a bridging ligand between boron and the cationic center .
生化分析
Biochemical Properties
It is known that the tetrafluoroborate anion is less nucleophilic and basic than nitrates, halides, or even triflates . This suggests that when using salts of Rubidium tetrafluoroborate, it is usually assumed that the cation, Rubidium, is the reactive agent and the tetrahedral anion is inert .
Cellular Effects
It is known that tetrafluoroborate salts are often more soluble in organic solvents than the related nitrate or halide salts . This could potentially influence the distribution and accumulation of Rubidium tetrafluoroborate within cells.
Molecular Mechanism
It is known that extremely reactive cations such as those derived from Ti, Zr, Hf, and Si do in fact abstract fluoride from tetrafluoroborate, so in such cases, tetrafluoroborate is not an “innocent” anion .
Temporal Effects in Laboratory Settings
It is known that tetrafluoroborate salts have a slight sensitivity to hydrolysis and decomposition via loss of a fluoride ligand .
Metabolic Pathways
It is known that tetrafluoroborate is often used to isolate highly electrophilic cations .
Transport and Distribution
It is known that tetrafluoroborate salts are often more soluble in organic solvents than the related nitrate or halide salts , which could potentially influence its transport and distribution.
Subcellular Localization
It is known that tetrafluoroborate salts are often more soluble in organic solvents than the related nitrate or halide salts , which could potentially influence its localization within specific compartments or organelles.
准备方法
Synthetic Routes and Reaction Conditions: Rubidium tetrafluoroborate can be synthesized through the reaction of rubidium hydroxide (RbOH) or rubidium carbonate (Rb₂CO₃) with tetrafluoroboric acid (HBF₄). The reaction typically occurs in an aqueous solution, followed by evaporation to obtain the crystalline product .
Industrial Production Methods: In industrial settings, rubidium tetrafluoroborate is produced by reacting rubidium chloride (RbCl) with tetrafluoroboric acid. The reaction is carried out in a controlled environment to ensure high purity and yield. The resulting solution is then evaporated to crystallize the rubidium tetrafluoroborate .
化学反应分析
Types of Reactions: Rubidium tetrafluoroborate primarily undergoes substitution reactions. It can act as a source of rubidium ions in various chemical processes. Additionally, the tetrafluoroborate anion can participate in reactions where it serves as a weakly coordinating anion .
Common Reagents and Conditions:
Substitution Reactions: Rubidium tetrafluoroborate can react with halides, nitrates, and other anions to form corresponding rubidium salts.
Reaction Conditions: These reactions are typically carried out in aqueous or organic solvents at room temperature.
Major Products: The major products of these reactions are rubidium salts of the respective anions involved in the substitution reactions .
相似化合物的比较
- Potassium Tetrafluoroborate (KBF₄)
- Cesium Tetrafluoroborate (CsBF₄)
- Sodium Tetrafluoroborate (NaBF₄)
Comparison: Rubidium tetrafluoroborate is unique due to the specific properties of the rubidium ion, such as its ionic radius and reactivity. Compared to potassium and sodium tetrafluoroborates, rubidium tetrafluoroborate has a higher density and different solubility characteristics. Cesium tetrafluoroborate, on the other hand, has similar properties but differs in terms of ionic size and specific applications .
属性
IUPAC Name |
rubidium(1+);tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.Rb/c2-1(3,4)5;/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MERZTPVDEIGCOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[Rb+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF4Rb | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50940422 | |
| Record name | Rubidium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18909-68-7 | |
| Record name | Borate(1-), tetrafluoro-, rubidium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18909-68-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rubidium tetrafluoroborate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158934 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Rubidium tetrafluoridoborate(1-) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50940422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Rubidium tetrafluoroborate(1-) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.767 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q1: What is the significance of studying the conductance of Rubidium tetrafluoroborate in acetonitrile?
A1: The research paper "Conductance Study of Ion Pairing of Alkali Metal Tetrafluoroborates and Hexafluorophosphates in Acetonitrile" [] investigates the ion pairing behavior of Rubidium tetrafluoroborate in acetonitrile using conductance measurements. The study found that Rubidium tetrafluoroborate exhibits ion association in acetonitrile []. This information provides insights into the compound's solution-phase behavior, which is relevant for understanding its potential applications in areas like electrochemistry or as an electrolyte in battery systems.
Q2: What can you tell me about the thermal properties of Rubidium tetrafluoroborate?
A2: While the provided abstract "LOW-TEMPERATURE HEAT CAPACITY OF RUBIDIUM TETRAFLUOROBORATE" [] lacks specific data, the title itself suggests a study focused on understanding the compound's behavior at low temperatures. Heat capacity data can reveal valuable information about phase transitions, thermal stability, and other thermodynamic properties relevant to potential applications where temperature plays a crucial role.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



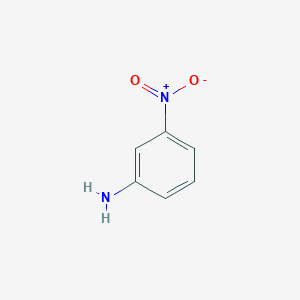

![(1S,3S,5S)-2-Azabicyclo[3.1.0]hexane-3-carboxamide hydrochloride](/img/structure/B104324.png)


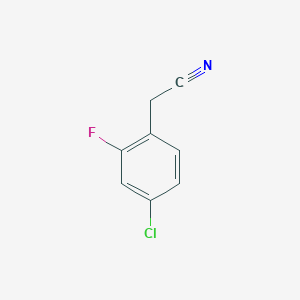
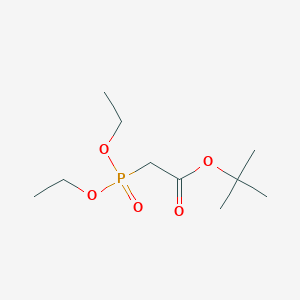
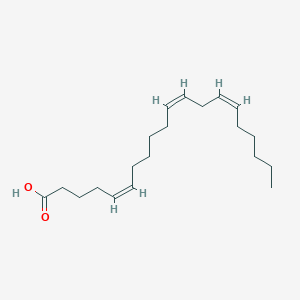
![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)
![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)


